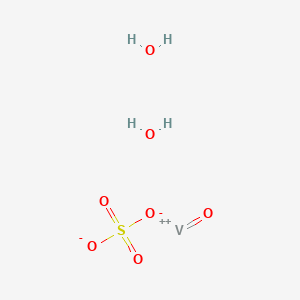

Vanadyl sulfate dihydrate

Description

Significance of Vanadyl Sulfate (B86663) Dihydrate as a Model Compound for Mechanistic Studies

Vanadyl sulfate dihydrate (VOSO₄·2H₂O) serves as a crucial model compound for investigating the mechanisms of action of vanadium compounds in biological systems. nih.gov As an inorganic compound containing vanadium in the +4 oxidation state (vanadyl ion, VO²⁺), it is a readily available and water-soluble source of this cation. smolecule.com The vanadyl ion is one of the most stable diatomic ions and is a common form of vanadium in aqueous solutions. nih.gov The relative stability of the V⁴⁺ oxidation state in vanadyl sulfate allows for more controlled studies of its coordination chemistry and interactions with biological ligands compared to the more labile V⁵⁺ state. nih.gov Its structural similarity to phosphate (B84403) enables it to interact with and sometimes inhibit or activate enzymes involved in phosphate metabolism, such as phosphatases and kinases, providing a key mechanism for its biological effects. oup.comnih.gov This makes vanadyl sulfate an excellent tool for elucidating the complex signaling pathways and metabolic processes influenced by vanadium.

Scope and Objectives of Academic Investigations into this compound

Academic research on this compound is multifaceted, with a primary focus on understanding its chemical behavior and biological functions. Key objectives include:

Investigating Insulin-Mimetic Properties: A significant portion of research explores the potential of vanadyl sulfate to mimic the effects of insulin (B600854). smolecule.comnih.gov Studies aim to elucidate the mechanisms by which it may improve glucose uptake, enhance insulin sensitivity, and potentially stimulate the regeneration of pancreatic beta cells. smolecule.comnih.gov

Elucidating Coordination Chemistry: Researchers study the chemical speciation of vanadyl sulfate in solution and its interaction with various biological ligands, such as amino acids and proteins. nih.govresearchgate.net Techniques like EPR (Electron Paramagnetic Resonance) spectroscopy are employed to characterize the resulting complexes. nih.govnih.gov

Exploring Other Therapeutic Potentials: Beyond its antidiabetic effects, investigations are underway to assess the potential of vanadyl sulfate and its derivatives in cancer research, cardiovascular health, and bone metabolism. smolecule.com

Understanding Metabolic Influence: Studies focus on how vanadyl sulfate affects broader metabolic pathways, including lipid metabolism and cellular signaling cascades related to insulin action. smolecule.com The goal is to build a comprehensive picture of its physiological impact.

Historical Perspectives on Vanadium Coordination Chemistry and Biological Relevance

The history of vanadium coordination chemistry is intertwined with the growing recognition of its biological importance. While vanadium's existence was confirmed in the early 19th century, its biological relevance was not noted until the early 20th century. nih.gov The discovery of vanadium-containing proteins in marine organisms like tunicates in the 1930s marked a significant milestone. numberanalytics.com

A major turning point came in the late 1970s when it was discovered that vanadate (B1173111) (a V⁵⁺ species) inhibits (Na,K)-ATPase, highlighting the chemical similarity between vanadate and phosphate. nih.govoup.com This discovery opened the door to understanding how vanadium compounds could interact with a multitude of phosphate-metabolizing enzymes. oup.comnih.gov Since the 1980s, there has been a surge of interest in the coordination chemistry of vanadium with organic ligands, particularly amino acids, to create complexes with enhanced stability and specific biological activities. nih.govcore.ac.uk The development of complexes like BMOV (bis(maltolato)oxovanadium(IV)) demonstrated that coordination with organic molecules could improve the potency and reduce the toxicity of vanadium compounds compared to simple inorganic salts like vanadyl sulfate. conicet.gov.ar These historical developments have laid the foundation for the current advanced research into designing specific vanadium-based compounds for targeted therapeutic applications. rsc.org

Research Data on Vanadyl Sulfate

This section presents data related to the chemical properties and research applications of vanadyl sulfate.

Table 1: Chemical and Physical Properties of Vanadyl Sulfate

| Property | Value |

|---|---|

| IUPAC Name | oxovanadium(2+);sulfate;dihydrate |

| CAS Number | 27774-13-6 (anhydrous) |

| Molecular Formula | VOSO₄·2H₂O (dihydrate) |

| Molecular Weight | 199.03 g/mol (dihydrate) |

| Appearance | Blue crystalline solid |

| Solubility | Highly soluble in water |

Data sourced from PubChem and other chemical suppliers. nih.govsmolecule.com

Table 2: Key Research Findings on Vanadyl Sulfate's Biological Effects

| Research Area | Key Finding | Supporting Evidence |

|---|---|---|

| Insulin Mimicry | Enhances glucose uptake and improves insulin sensitivity. | Studies show it may stimulate glucose transport into cells and influence insulin signaling pathways. smolecule.comnih.gov |

| Metabolic Regulation | Influences lipid metabolism and cellular signaling. | Research indicates potential to mitigate oxidative stress and affect pathways associated with insulin action. smolecule.com |

| Enzyme Interaction | Inhibits protein tyrosine phosphatases (PTPs), such as PTP1B. | The structural similarity of the vanadyl moiety to phosphate allows it to interfere in phosphorylation/dephosphorylation processes. mdpi.comnih.gov |

| Cell Proliferation | Stimulates proliferation and regeneration of pancreatic beta cells in diabetic models. | Studies in STZ-induced diabetic rats showed that treatment could lead to regeneration of insulin-producing cells. nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

H4O7SV |

|---|---|

Molecular Weight |

199.04 g/mol |

IUPAC Name |

oxovanadium(2+);sulfate;dihydrate |

InChI |

InChI=1S/H2O4S.2H2O.O.V/c1-5(2,3)4;;;;/h(H2,1,2,3,4);2*1H2;;/q;;;;+2/p-2 |

InChI Key |

AGFASGGUHBOODX-UHFFFAOYSA-L |

Canonical SMILES |

O.O.[O-]S(=O)(=O)[O-].O=[V+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Crystallographic Analysis of Vanadyl Sulfate Dihydrate

Hydrothermal Synthesis Routes for High-Purity Vanadyl Sulfate (B86663) Dihydrate

Hydrothermal synthesis offers a robust method for producing high-purity crystalline vanadyl sulfate. This technique involves reacting vanadium precursors in an aqueous solution under controlled temperature and pressure. A common approach is the dissolution of vanadium oxides, such as vanadium pentoxide (V₂O₅), in concentrated sulfuric acid. The mixture is then subjected to hydrothermal conditions, which facilitates the formation of well-defined vanadyl sulfate crystals.

Researchers have explored various modifications to this basic method to achieve specific outcomes. For instance, one study detailed the hydrothermal reaction of vanadylacetylacetonate with sodium sulfate and piperazine (B1678402) in diluted sulfuric acid at 160°C. capes.gov.br This process yielded a new organic-inorganic hybrid compound containing layers of [V(IV)OSO₄(H₂O)₄] separated by sulfate anions and protonated piperazine cations. capes.gov.br Another variation involves the use of reducing agents during the hydrothermal process to ensure the vanadium remains in the +4 oxidation state, characteristic of the vanadyl ion (VO²⁺). The use of tartaric acid as a reductant has been shown to facilitate a two-stage phase evolution from VO₂(A) nanobelts to VO₂(M) nanorods, bypassing the typical three-stage process. acs.org

Electrochemical Synthesis Pathways from Vanadium-Containing Precursors

Electrochemical methods present a sustainable and controlled route for the synthesis of vanadyl sulfate, often utilizing vanadium-containing minerals or industrial waste as precursors. This approach typically involves the electrochemical reduction of a vanadium pentoxide suspension in sulfuric acid. google.com

In one described process, a 50% sulfuric acid solution is used as the electrolyte, and solid vanadium pentoxide is suspended within it. google.com By applying a direct current voltage across noble metal or graphite (B72142) electrodes, the vanadium pentoxide at the cathode is reduced to form a soluble vanadyl compound, specifically vanadyl sulfate pentahydrate. google.com The progress of the reaction can be monitored visually or spectrophotometrically due to the distinct blue color of the vanadyl ion in the aqueous solution. google.com This method allows for the preparation of high-purity vanadyl sulfate solutions suitable for applications such as electrolytes in vanadium redox flow batteries. mdpi.comusvanadium.com

Direct Reaction Techniques and Optimization for Specific Vanadyl Sulfate Dihydrate Forms

Direct reaction methods are a straightforward approach to synthesizing vanadyl sulfate. A common technique involves the reaction of vanadium pentoxide with sulfuric acid. evitachem.com This reaction can be facilitated by heating the reactants together. Another established direct method is the reduction of a cold solution of concentrated sulfuric acid and vanadium pentoxide using sulfur dioxide gas. wikipedia.org

The optimization of these direct reactions often involves the use of various reducing agents to convert vanadium(V) to vanadium(IV). Besides sulfur dioxide, other reducing agents like oxalic acid, formaldehyde, and even certain organic compounds can be employed. google.comgoogle.com For example, a patented method describes the reduction of vanadium pentoxide suspended in sulfuric acid using formaldehyde. google.com The reaction conditions, such as temperature and the rate of addition of the reducing agent, are critical parameters that can be adjusted to control the reaction and the purity of the final product. google.com The resulting vanadyl sulfate can then be crystallized from the solution in its various hydrated forms, including the dihydrate. evitachem.com

Single Crystal X-ray Diffraction for Elucidating the Molecular Structure of this compound

Studies on related hydrated vanadyl sulfate compounds reveal a characteristic distorted octahedral geometry around the vanadium atom. wikipedia.orgacs.org The structure typically features a short V=O double bond (vanadyl bond) and longer V-O bonds to the coordinating water molecules and sulfate groups. wikipedia.orgacs.org For instance, in the pentaaquaoxovanadium(IV) ion, the V=O bond distance is approximately 1.586 Å, while the V–OH₂ bonds in the equatorial plane are around 2.024 Å, and the bond to the water molecule trans to the vanadyl oxygen is significantly longer at about 2.189 Å. acs.org

In a study of a new vanadyl sulfate compound, [V(IV)OSO₄(H₂O)₄]·SO₄·[H₂N(C₂H₄)₂NH₂], single crystal X-ray diffraction revealed a monoclinic crystal system with the space group P2₁/c. capes.gov.br The structure consists of layers of [V(IV)OSO₄(H₂O)₄] units. capes.gov.br The refinement of the crystal structure data allows for the accurate determination of atomic positions and the elucidation of the hydrogen bonding network within the crystal lattice. capes.gov.br

Powder X-ray Diffraction for Polymorph Characterization and Phase Purity Assessment

Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of polycrystalline materials like this compound. It is used to identify the crystalline phases present in a sample, assess its phase purity, and characterize different polymorphs or hydrated forms.

PXRD analysis can distinguish between different hydrated forms of vanadyl sulfate, such as the trihydrate and pentahydrate, as each has a unique diffraction pattern. nih.gov For example, a technical report on vanadyl sulfate identified the presence of both (VO)(SO₄)·5H₂O and (VO)(SO₄)·3H₂O crystalline phases in a sample through PXRD. nih.gov The technique is also employed to confirm the crystal system of synthesized materials. For instance, in the synthesis of thiourea-vanadyl sulfate composite single crystals, PXRD was used to confirm the triclinic crystal system. kalaharijournals.com Furthermore, shifts in the peak positions in a PXRD pattern compared to a reference material can indicate the incorporation of dopants or the formation of a composite material. kalaharijournals.com

Spectroscopic Techniques for Structural Confirmation and Ligand Environment Analysis

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the structure and bonding of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to the local environment of the atoms.

Infrared (IR) Spectroscopy: The IR spectrum of vanadyl sulfate hydrates is characterized by several key absorption bands. A very strong and sharp band typically appears in the 980-1000 cm⁻¹ region, which is attributed to the stretching vibration of the V=O vanadyl bond. nih.gov The presence of water of hydration is confirmed by broad absorption bands in the 3200-3500 cm⁻¹ range, corresponding to the O-H stretching vibrations. nih.gov The sulfate group (SO₄²⁻) also gives rise to characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for studying the symmetric vibrations. In vanadate (B1173111) compounds, the symmetric stretching mode of the V-O bonds gives rise to strong Raman bands. For instance, in various vanadate minerals, intense bands are observed between 950 and 1010 cm⁻¹. researchgate.net The positions of these bands can provide information about the coordination environment of the vanadium atom. The bending modes of the vanadate and sulfate groups are typically observed at lower wavenumbers. researchgate.net

The following table provides a summary of key vibrational frequencies for vanadyl compounds:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| V=O Stretch | 980 - 1000 | IR, Raman |

| O-H Stretch (water) | 3200 - 3500 | IR |

| SO₄²⁻ Vibrations | Varies | IR, Raman |

| V-O Bending Modes | 400 - 600 | Raman |

Electronic Spectroscopy (UV-Visible and Circular Dichroism) for d-Orbital Transitions

The electronic spectrum of vanadyl sulfate and its complexes provides crucial insights into the d-orbital transitions of the vanadium(IV) ion. The VO²⁺ ion has a d¹ electron configuration, leading to characteristic electronic absorption bands. udel.edu

In an aqueous solution, the [V(O)(H₂O)₄]²⁺ ion exhibits a distinctive electronic spectrum. The d-orbital energy levels for the vanadyl ion show that the single d-electron resides in a non-bonding orbital. udel.edu Electronic spectroscopy of transition metal complexes, such as those of vanadyl sulfate, reveals that they absorb light at specific wavelengths, which are dependent on the metal and the surrounding ligands. scribd.com These absorptions correspond to electronic transitions between the d-orbitals, which are split in energy by the ligand field. scribd.com

UV-Visible spectroscopy of vanadyl complexes typically shows bands that are assigned to d-d transitions. However, in some novel V(IV) complexes, these d-d transitions may be obscured by more intense ligand-to-metal charge transfer (LMCT) bands. acs.org The color of these complexes is often primarily due to these pronounced LMCTs. acs.org

Circular Dichroism (CD) spectroscopy is a powerful tool for studying chiral vanadyl complexes. For instance, the CD spectra of oxidovanadium(V) complexes derived from Schiff bases reveal bands that correspond to the electronic transitions observed in their UV-Vis spectra. semanticscholar.org Studies on the interaction of vanadyl complexes with biomolecules like adenosine (B11128) 5'-triphosphate (ATP) have utilized CD spectroscopy to investigate the formation of ternary complexes. odu.edu

The electronic spectra of vanadyl complexes are sensitive to the coordination environment. For example, UV/Vis studies of oxovanadium(IV) complexes have been used to identify the leaching of vanadium(V) species, indicated by the disappearance of the characteristic d-d transitions of the square pyramidal oxovanadium(IV) species. core.ac.uk

Table 1: Electronic Spectral Data for Selected Vanadium Complexes

| Compound | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| [{VVO(S-salval)(H₂O)}(μ₂-O){VVO(S-salval)}] | 232 | 35796 | Charge Transfer | semanticscholar.org |

| 274 | 24957 | Charge Transfer | semanticscholar.org | |

| 371 | 5432 | Charge Transfer | semanticscholar.org | |

| [{VVO(S-vanval)(CH₃OH)}₂(μ₂-O)] | 233 | 30692 | Charge Transfer | semanticscholar.org |

| 287 | 20355 | Charge Transfer | semanticscholar.org | |

| 391 | 4659 | Charge Transfer | semanticscholar.org |

This table presents data for oxidovanadium(V) complexes, which are closely related to vanadyl (VIV) species and illustrate the charge transfer bands that can be observed.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Vanadium(IV) Spin State

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly effective and non-destructive technique for studying paramagnetic species like the vanadyl ion (VO²⁺), which possesses an unpaired electron (a d¹ system). utexas.edu This method provides detailed information about the electronic structure, the ligand environment, and the nuclearity of the vanadium center. udel.edu

The vanadyl ion is particularly well-suited for EPR studies due to the high natural abundance of the ⁵¹V isotope, which has a nuclear spin of I = 7/2. udel.edu This results in characteristic EPR spectra with eight hyperfine lines, arising from the interaction of the unpaired electron with the vanadium nucleus. udel.eduutexas.edu The appearance of the EPR spectrum is highly dependent on the physical state of the sample. In solution at room temperature, rapid tumbling of the molecules averages out the anisotropic interactions, leading to a simple eight-line spectrum. researchgate.net In contrast, in the solid state or in frozen solutions, an anisotropic spectrum is observed, which provides information about the orientation of the V=O bond relative to the external magnetic field. udel.eduresearchgate.net

The EPR spectra of vanadyl sulfate crystallohydrates, such as VOSO₄·3H₂O, typically show a broad line with a width (ΔHpp) of approximately 130 Oe. researchgate.net The hyperfine coupling constants obtained from EPR spectra are sensitive to the nature of the ligands coordinated to the vanadyl ion. udel.edu This sensitivity makes EPR a powerful tool for probing the ligand environment in various vanadyl complexes. udel.edu For instance, EPR has been used to study the clustering of VO²⁺ ions in sub- and supercritical water. researchgate.net

Recent advancements have utilized nanodiamonds containing nitrogen-vacancy (NV) centers as sensors for in situ EPR spectroscopy of vanadyl ions in solution, demonstrating the potential for studying these ions in complex environments, including biological systems. nih.gov

Table 2: Representative EPR Parameters for Vanadyl Species

| Species | g-value | Hyperfine Coupling Constant (A) | Conditions | Reference |

|---|---|---|---|---|

| VOSO₄·3H₂O crystallohydrate | - | ΔHpp ≈ 130 Oe | Solid state, 25°C | researchgate.net |

| Aqueous VOSO₄ (3 mol/L) | - | - | Solution, 25°C | researchgate.net |

| Vanadyl complexes | Axial or nearly axial spectra are usually observed | A∥ > A⊥ | Frozen solution/solid state | udel.edu |

Note: Specific g-values and hyperfine coupling constants (A) are highly dependent on the specific complex and experimental conditions. The table provides a general overview.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Analogs

While the paramagnetic nature of the vanadyl(IV) ion makes it unsuitable for direct high-resolution NMR studies, NMR spectroscopy of its diamagnetic vanadium(V) analogs and the use of deuterated solvents provide valuable structural information. ⁵¹V NMR is a sensitive technique for probing the electronic and steric features of oxo-vanadium complexes. researchgate.net

The chemical shifts in ⁵¹V NMR are highly sensitive to the coordination environment and the nature of the ligands. researchgate.net For instance, in polyoxidovanadates, the chemical shifts can distinguish between different species in solution. researchgate.net The use of deuterated solvents, such as deuterium (B1214612) oxide (D₂O), is standard practice in NMR to avoid the large signal from the solvent protons. usda.gov

The study of deuterated analogs of ligands or complexes can be particularly insightful. For example, low-temperature polarized absorption spectra of single crystals of trans-MCl₂(D₂O)₄ⁿ⁺ complexes (where M can be a transition metal like vanadium) have been analyzed to understand the interactions between electronic states. researchgate.net

Although direct NMR of this compound is not feasible due to its paramagnetism, the characterization of related diamagnetic vanadium compounds by NMR provides crucial complementary data. For example, the diamagnetic [A1VW₁₁O₄₀]⁶⁻ anion, prepared by oxidation of its paramagnetic vanadyl-containing precursor, can be readily studied by ⁵¹V NMR, showing a chemical shift of -535.5 ppm. usda.gov

Table 3: ⁵¹V NMR Chemical Shifts for Selected Diamagnetic Vanadium(V) Compounds

| Compound | Chemical Shift (δ, ppm) | Linewidth (Δν₁/₂, Hz) | Solvent/Reference | Reference |

|---|---|---|---|---|

| [A1VW₁₁O₄₀]⁶⁻ | -535.5 | 220 | D₂O / neat VOCl₃ | usda.gov |

| V(=O)(OiPr)₃ | -641 | - | Benzene-d₆ | researchgate.net |

| V(=O)Cl₃ | -5 | - | Benzene-d₆ | researchgate.net |

Coordination Chemistry and Redox Properties of Vanadyl Sulfate Dihydrate in Solution and Solid State

Ligand Exchange Kinetics and Thermodynamics of the Vanadyl Ion

The vanadyl ion, [VO(H₂O)₅]²⁺, is a stable and well-characterized species. dalalinstitute.com In aqueous solutions, this cation is coordinated to five water molecules in its first hydration shell, forming an octahedral structure with the vanadyl oxygen. researchgate.netwiley.com The thermodynamics of the vanadyl aqua ion have been studied, revealing insights into its hydration structure. researchgate.net

The kinetics of ligand exchange, particularly water exchange, on the vanadyl ion have been a subject of detailed investigation. The rate of water exchange for [VO(H₂O)₅]²⁺ is relatively slow compared to other divalent aqua ions like [Na(H₂O)₆]⁺. dalalinstitute.comrsc.org This indicates that electronic configuration plays a significant role in determining the kinetics of ligand exchange. dalalinstitute.com High-pressure ¹⁷O-NMR studies have determined a small and positive activation volume (ΔV‡) of +1.9 cm³/mol for water exchange on [VO(H₂O)₅]²⁺. osti.gov This positive value suggests a dissociatively activated or interchange (I) mechanism for the water exchange process.

The mean residence time of coordinated water molecules for [VO(H₂O)₅]²⁺ at 298 K is in the range of approximately 7–17 microseconds. rsc.orgunito.it The rate of ligand exchange can be influenced by the nature of the incoming ligand and the pH of the medium. For instance, the complexation kinetics of vanadyl with various ligands, such as vanillomandelic, mandelic, and thiolactic acids, have been studied, revealing that the hydroxovanadyl species (VOOH⁺) exhibits faster complex formation rates than the parent vanadyl ion. brandeis.edu

Table 1: Water Exchange Parameters for the Vanadyl Aqua Ion

| Parameter | Value | Reference |

| Activation Volume (ΔV‡) | +1.9 cm³/mol | osti.gov |

| Mean Residence Time (τM) at 298 K | ~7–17 µs | rsc.orgunito.it |

Formation of Binuclear and Polynuclear Vanadyl Complexes

The vanadyl ion exhibits a propensity to form binuclear and polynuclear complexes, particularly through hydrolysis or with bridging ligands. researchgate.netnih.govcapes.gov.br In aqueous solutions, as the pH increases, hydrolysis can lead to the formation of dimeric species such as [(VO)₂(OH)₂]²⁺. scispace.com

The formation of binuclear vanadyl complexes has been observed in various chemical systems. For example, the reaction of vanadyl sulfate (B86663) with certain Schiff bases can lead to the formation of binuclear V(IV)/V(V) mixed-valence complexes. uwi.edu Similarly, ligands derived from 1,3-diaminoguanidine can react with vanadyl precursors to form both mononuclear and binuclear complexes, with the latter sometimes involving a V(IV) and a V(V) center. nih.gov The formation of a stable heterobinuclear complex containing ruthenium and vanadium, [(NH₃)₅RuOV(H₂O)ₙ]⁴⁺, has also been reported, where the vanadyl ion acts as a ligand. acs.org

Polynuclear vanadyl complexes are also known, often involving sulfate or other bridging ligands. The sulfate ligand (SO₄²⁻) is capable of adopting various bridging coordination modes, linking multiple metal ions. researchgate.net The synthesis of a binuclear vanadyl(IV) folate complex with a 2:2 stoichiometry between vanadyl and folate has been reported. dovepress.com The formation of these higher-order structures is a key feature of vanadyl chemistry in both synthetic and biological systems.

Electron Transfer Mechanisms Involving the VO²⁺/VO₂⁺ Couple

The electrochemical oxidation of the vanadyl ion (VO²⁺) to the vanadic ion (VO₂⁺) is a fundamental process in vanadium chemistry, particularly relevant to applications like vanadium redox flow batteries. frontiersin.orgresearchgate.nettu-clausthal.defu-berlin.de The reaction can be formulated as: VO²⁺ + H₂O - e⁻ → VO₂⁺ + 2H⁺. frontiersin.org

The kinetics of this electron transfer reaction have been extensively studied at various electrode materials, such as glassy carbon and multi-walled carbon nanotubes. frontiersin.orgresearchgate.net The electron transfer coefficient (α) for the oxidation of VO²⁺ at a glassy carbon electrode has been determined to be around 0.32-0.38. frontiersin.orgfu-berlin.de The rate of this reaction is influenced by factors such as the electrode material, its surface chemistry, and the concentration of reactants. researchgate.nettu-clausthal.de

Studies using rotating disk electrodes and Koutecký-Levich analysis have been employed to elucidate the kinetics. frontiersin.org A three-term Koutecký-Levich equation has been proposed to account for mass transport limitations, Butler-Volmer kinetics, and finite heterogeneous electron transfer kinetics. frontiersin.org This has allowed for the determination of the maximum heterogeneous rate constant for the oxidation of VO²⁺. frontiersin.org

The oxidation of V³⁺ by Cr(VI) has also been investigated, revealing a stepwise one-electron transfer mechanism where the initial step is rate-determining. acs.org This study further confirmed the single-electron sequence by measuring the formation of VO²⁺. acs.org

Table 2: Kinetic Parameters for the Oxidation of VO²⁺

| Parameter | Value | Electrode | Reference |

| Electron Transfer Coefficient (α) | 0.32 | Glassy Carbon | frontiersin.org |

| Electron Transfer Coefficient (α) | 0.38 | Glassy Carbon | frontiersin.orgfu-berlin.de |

| Maximum Heterogeneous Rate Constant (kₘₐₓ) | 2.6 x 10⁻² cm/s | Glassy Carbon | frontiersin.org |

Interactions with Biological Reductants and Oxidants in Model Systems

The vanadyl ion interacts with various biological reductants and oxidants, which is a key aspect of its biological activity and metabolism. nih.govnih.govnih.govscirp.orgsharif.edu Cellular reductants such as glutathione (B108866) (GSH) and ascorbic acid (vitamin C) can reduce pentavalent vanadium (vanadate) to the tetravalent vanadyl state. nih.govsharif.edudrugs.com

The interaction of vanadyl sulfate with glutathione has been shown to increase GSH synthesis in human liver cells. nih.gov This process involves the activation of the Nrf2 transcription factor, which upregulates the expression of glutamate-cysteine ligase, a key enzyme in GSH synthesis. nih.gov The reductive activation of vanadate (B1173111) by glutathione can also lead to the formation of free radicals. scirp.org

Ascorbic acid is another important biological reductant that interacts with vanadium species. nih.govunlp.edu.arresearchgate.netnih.govunlp.edu.ar The reduction of vanadate by ascorbate (B8700270) at physiological pH can generate vanadyl ions and ascorbyl radicals. nih.govnih.gov The presence of phosphate (B84403) can influence this reaction, leading to the formation of reactive oxygen species like the hydroxyl radical through a Fenton-like reaction involving the newly formed vanadyl ion. nih.gov Vanadyl-ascorbate complexes have been synthesized and shown to possess osteogenic activity in cell culture models. unlp.edu.ar The stability of these complexes is an important factor in their biological effects. unlp.edu.arresearchgate.net

The vanadyl ion can also interact with other biological molecules, such as hemoglobin, where it can have bidirectional effects on oxygen affinity depending on the concentration ratio. nih.gov

pH-Dependent Speciation and Hydrolysis of Vanadyl Sulfate Dihydrate in Aqueous Media

The speciation of the vanadyl ion in aqueous solution is highly dependent on pH. scispace.comacs.orgaip.orgosti.govarxiv.orgsci-hub.se In strongly acidic solutions, vanadium(IV) exists predominantly as the vanadyl cation, [VO(H₂O)₅]²⁺. scispace.com As the pH increases, the vanadyl ion undergoes hydrolysis. scispace.comacs.orgosti.gov

The first step in the hydrolysis of the vanadyl ion is the formation of the hydroxovanadyl species, VO(OH)⁺, according to the equilibrium: VO²⁺ + H₂O ⇌ VO(OH)⁺ + H⁺. scispace.com The pKa for this first hydrolysis step has been estimated to be around 5.38 to 6.0. scispace.comarxiv.org Further increases in pH can lead to the formation of polynuclear hydrolyzed species, such as the dimer (VO)₂(OH)₂²⁺. scispace.com Eventually, precipitation of vanadyl hydroxide, VO(OH)₂, occurs at near-neutral pH. scispace.com

Table 3: Hydrolysis Products of the Vanadyl Ion

| Species | Formula | Formation Condition | Reference |

| Vanadyl Ion | [VO(H₂O)₅]²⁺ | Strongly acidic pH | scispace.com |

| Hydroxovanadyl Ion | VO(OH)⁺ | Mildly acidic pH | scispace.com |

| Dimeric Hydrolyzed Species | (VO)₂(OH)₂²⁺ | Increasing pH | scispace.com |

| Vanadyl Hydroxide | VO(OH)₂ | Near-neutral pH (precipitate) | scispace.com |

Stability Constants and Chelation Dynamics with Exogenous Ligands

The vanadyl ion forms stable complexes with a wide variety of exogenous ligands, particularly those with oxygen and nitrogen donor atoms. brandeis.eduzenodo.orgijcce.ac.irtandfonline.comrsc.orgconicet.gov.arresearchgate.netrsc.org The determination of stability constants for these complexes is crucial for understanding their behavior in different chemical and biological environments.

The stability of vanadyl complexes has been studied with various ligands, including amino acids, o-hydroxyacetophenone oximes, and aminocarboxylic acids like EDTA, NTA, and IDA. zenodo.orgijcce.ac.irtandfonline.comrsc.orgnih.gov For instance, the stability constants (log K) for 1:1 and 1:2 complexes of vanadyl with substituted o-hydroxyacetophenone oximes have been determined using the Bjerrum-Calvin pH titration technique. zenodo.org

The chelation dynamics often involve the displacement of coordinated water molecules. The kinetics of complex formation can be influenced by the nature of the ligand and the pH of the solution. brandeis.edu For example, studies with vanillomandelic, mandelic, and thiolactic acids showed that complexation involves the loss of two protons, indicating bidentate chelation. brandeis.edu The rate constants for complex formation were found to be significantly higher for the hydrolyzed VOOH⁺ species compared to the VO²⁺ ion, suggesting a dissociative mechanism. brandeis.edu

The stability of vanadyl complexes is a key factor in their potential therapeutic applications. rsc.orgnih.gov Chelation can alter the bioavailability and cellular uptake of vanadium. nih.gov For example, the formation of stable complexes with ligands like acetylacetonate (B107027) has been shown to enhance the insulin-mimetic effects of vanadium. nih.gov

Table 4: Stability Constants (log K) of Selected Vanadyl Complexes

| Ligand | log K₁ | log K₂ | Conditions | Reference |

| o-Hydroxyacetophenone oxime | 8.80 | 7.82 | 30°C, 75% dioxane | zenodo.org |

| 5-Chloro-o-hydroxyacetophenone oxime | 8.54 | 7.50 | 30°C, 75% dioxane | zenodo.org |

| 3-Chloro-o-hydroxyacetophenone oxime | 8.12 | 7.00 | 30°C, 75% dioxane | zenodo.org |

| 5-Methyl-o-hydroxyacetophenone oxime | 9.00 | 7.95 | 30°C, 75% dioxane | zenodo.org |

| 3-Methyl-o-hydroxyacetophenone oxime | 8.85 | 7.85 | 30°C, 75% dioxane | zenodo.org |

Molecular and Cellular Biological Mechanisms of Vanadyl Sulfate Dihydrate in Non Human Models

Mechanistic Investigations of Cellular Uptake and Intracellular Trafficking Pathways

The biological activity of vanadyl sulfate (B86663) is contingent upon its entry into the cell and subsequent journey to specific subcellular locations. The process of cellular uptake and intracellular trafficking is complex, involving multiple pathways that depend on the specific form of the vanadium compound and the cell type. Once inside the cell, vanadium species are subject to redox changes and interactions with various biomolecules that dictate their ultimate fate and biological effects. nih.gov

Carrier-Mediated Transport Mechanisms

The transport of vanadyl sulfate across the cell membrane is largely facilitated by carrier proteins, which recognize and bind the vanadyl cation (VO²⁺) or its converted form, vanadate (B1173111) (H₂VO₄⁻). In biological fluids, vanadyl sulfate dissociates, and the resulting vanadyl cations can bind to high-molecular-weight carrier proteins in the blood, primarily transferrin and albumin. nih.govbenthamdirect.com Human serum transferrin is considered the main transporter for the vanadyl cation in the blood. nih.govmdpi.com The transferrin-vanadium complex can then be internalized by cells via receptor-mediated endocytosis, a process where the cell membrane engulfs the complex after it binds to the transferrin receptor on the cell surface. nih.gov

In addition to large protein carriers, vanadium species can utilize existing ion transport systems due to their structural similarity to other essential ions. williams.edu Vanadate, which can be formed from the oxidation of vanadyl, mimics the phosphate (B84403) anion (PO₄³⁻) and can thus enter cells through phosphate transport channels. nih.govwilliams.edu Other transport systems implicated in vanadium uptake include sulfate channels, membrane citrate (B86180) transporters, and the monocarboxylate transporter (MCT1). nih.gov

| Transport Mechanism | Description | Key Molecules Involved | References |

| Receptor-Mediated Endocytosis | The primary carrier protein, transferrin, binds vanadyl cations and is internalized by cells via the transferrin receptor. | Transferrin, Transferrin Receptor | nih.govmdpi.com |

| Anion Channel Transport | Vanadate, an oxidized form of vanadyl, structurally resembles phosphate and can enter cells through phosphate anion channels. | Phosphate transporters, Sulfate transporters | nih.govwilliams.edu |

| Other Carrier Systems | Various membrane transporters for organic anions and monocarboxylates have also been shown to facilitate vanadium uptake. | Citrate transporters, Monocarboxylate transporter 1 (MCT1) | nih.gov |

Non-Specific Diffusion and Membrane Interactions

While carrier-mediated transport is a major route of entry, non-specific diffusion across the cell membrane can also occur, particularly for certain vanadium complexes. The ability of a vanadium compound to diffuse passively is largely dependent on its lipophilicity (fat-solubility). nih.gov While vanadyl sulfate itself is a water-soluble salt, its interaction with various ligands in biological media can form more lipophilic complexes. mdpi.com For instance, certain organic vanadium complexes, such as those with pyridinone, have been observed to enter erythrocytes via diffusion. nih.gov Once the vanadyl ion is inside the cell, it is predominantly found as the hydrated cation, [VO(H₂O)₅]²⁺, under acidic pH conditions, or as hydrolyzed species at neutral pH. mdpi.com

Subcellular Compartmentalization and Accumulation in Organelles

Following cellular uptake, vanadium compounds are not uniformly distributed throughout the cell but are instead trafficked to and accumulated in specific subcellular compartments. The intracellular environment, which is generally reducing, favors the conversion of any pentavalent vanadate (V⁵⁺) back to the tetravalent vanadyl (V⁴⁺) state, a reaction often facilitated by cellular antioxidants like glutathione (B108866). nih.govconicet.gov.ar

Studies using spectroscopic techniques have provided evidence that vanadium can be concentrated within acidic cellular organelles. nih.gov For example, in some marine organisms known as ascidians, vanadium is transported into cells called vanadocytes, where it is reduced and stored at high concentrations in acidic vacuoles. williams.edusemanticscholar.org In mammalian cells, subcellular fractionation studies have suggested that the reduction of V⁵⁺ to V⁴⁺ primarily happens in the cytoplasm. osti.gov There is also evidence that V⁵⁺ can accumulate in the nucleus, where it may interact with histone proteins. osti.gov A significant portion of intracellular vanadium is also found associated with ferritin, the main iron-storage protein. mdpi.com This compartmentalization is crucial as it determines the specific proteins and signaling pathways that the vanadium species can interact with, ultimately defining its biological or toxic effects. nih.gov

Modulation of Signal Transduction Cascades by Vanadyl Sulfate Dihydrate

Vanadyl sulfate exerts significant influence on cellular function by modulating key signal transduction cascades. Its best-characterized mechanism of action is the inhibition of a class of enzymes known as protein tyrosine phosphatases (PTPs), which are critical regulators of cellular signaling. smolecule.comnih.gov By altering the balance of protein phosphorylation, vanadyl sulfate can mimic or enhance the effects of signaling molecules like insulin (B600854). nih.gov

Phosphorylation and Dephosphorylation Events within Cell Signaling

Cellular signaling pathways are largely controlled by the reversible phosphorylation of proteins, a process governed by the opposing actions of protein kinases (which add phosphate groups) and protein phosphatases (which remove them). Vanadyl sulfate and its derivatives intervene in this process primarily by inhibiting phosphatases. smolecule.commdpi.com

This inhibitory action leads to a net increase in the phosphorylation status of key signaling proteins. For example, in the insulin signaling pathway, vanadyl sulfate treatment leads to increased tyrosine phosphorylation of the insulin receptor itself and its primary downstream targets, such as insulin receptor substrate-1 (IRS-1). researchgate.net This enhanced phosphorylation activates subsequent steps in the cascade, including the activation of phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt), which are central to mediating insulin's metabolic effects. nih.govresearchgate.netbibliotekanauki.pl Studies in diabetic rats have shown that vanadyl sulfate treatment can normalize the expression of numerous genes involved in metabolism by influencing these signaling pathways. grafiati.com

| Signaling Protein | Effect of Vanadyl Sulfate | Functional Consequence | References |

| Insulin Receptor (IR) | Increased Tyrosine Phosphorylation | Activation of insulin signaling cascade | researchgate.net |

| Insulin Receptor Substrate-1 (IRS-1) | Increased Tyrosine Phosphorylation | Recruitment and activation of PI3K | researchgate.net |

| Protein Kinase B (Akt) | Increased Activation/Phosphorylation | Promotion of glucose uptake and glycogen (B147801) synthesis | nih.govbibliotekanauki.pl |

| Extracellular signal-regulated kinases (ERK1/2) | Increased Phosphorylation | Modulation of cell growth and differentiation | smolecule.comresearchgate.net |

Activation or Inhibition of Protein Tyrosine Phosphatases (PTPs)

The primary molecular mechanism underlying the effects of vanadyl sulfate on phosphorylation is its potent inhibition of protein tyrosine phosphatases (PTPs). smolecule.comnih.gov Vanadium compounds, due to their structural similarity to the transition state of phosphate during enzymatic hydrolysis, can bind to the active site of PTPs and block their function. mdpi.com

The most well-studied target in this context is Protein Tyrosine Phosphatase 1B (PTP-1B). nih.govmdpi.com PTP-1B is a key negative regulator of the insulin signaling pathway; it dephosphorylates and thus deactivates the insulin receptor and its substrates. nih.gov By inhibiting PTP-1B, vanadyl sulfate removes this "brake" on the signaling cascade, leading to a prolonged and enhanced insulin signal. nih.govsmolecule.com This action is considered a cornerstone of the insulin-mimetic and insulin-enhancing properties of vanadium compounds. mdpi.combibliotekanauki.pl Besides PTP-1B, vanadium compounds have been shown to inhibit other phosphatases, such as SHP2 and the dual-specificity phosphatase cdc25, which are involved in regulating cell proliferation. conicet.gov.ar However, the inhibition of PTP-1B remains the most extensively documented mechanism for the metabolic effects of vanadyl sulfate. mdpi.combibliotekanauki.pl

Crosstalk with Receptor Tyrosine Kinase (RTK) Pathways

Vanadyl sulfate engages in significant crosstalk with Receptor Tyrosine Kinase (RTK) pathways, primarily through its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are crucial negative regulators of RTK signaling, as they dephosphorylate and inactivate both the receptors and their downstream substrates. By inhibiting PTPs, vanadyl sulfate indirectly promotes a state of sustained tyrosine phosphorylation, thereby mimicking or enhancing the signals initiated by ligands of RTKs. physiology.org

The most studied interaction is with the insulin receptor (IR), a classic RTK. Vanadium compounds, including vanadyl sulfate, are known to inhibit PTP-1B, the enzyme responsible for dephosphorylating the activated insulin receptor. nih.gov This inhibition leads to prolonged phosphorylation of the insulin receptor and its primary substrate, Insulin Receptor Substrate-1 (IRS-1). researchgate.net This sustained activation triggers downstream signaling cascades, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which are central to many of insulin's metabolic effects. nih.govresearchgate.net While much of its effect is attributed to PTP inhibition, some studies suggest that vanadium can also stimulate glucose uptake independently of changes in insulin receptor tyrosine kinase activity, indicating additional, non-RTK-mediated or downstream mechanisms. researchgate.net

Beyond the insulin receptor, vanadium compounds have been shown to influence other RTKs, such as the epidermal growth factor receptor (EGFR). atsjournals.org Studies using related vanadium compounds (vanadate) have demonstrated activation of the EGFR pathway. atsjournals.org This activation can, in turn, trigger downstream signaling cascades like the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases (ERK). mdpi.comnih.gov The activation of ERK and p38 MAPK pathways by vanadate has been linked to its effects on gene transcription. nih.gov This indicates that vanadyl sulfate's influence extends beyond metabolic control to encompass growth and stress-response signaling pathways typically governed by RTKs.

| Receptor/Pathway Component | Observed Effect of Vanadyl Sulfate/Vanadium Compounds | Implication in Non-Human Models |

| Protein Tyrosine Phosphatases (PTPs), esp. PTP-1B | Inhibition. physiology.orgnih.gov | Enhanced and prolonged tyrosine phosphorylation of RTKs and substrates. |

| Insulin Receptor (IR) | Increased phosphorylation (likely indirect via PTP inhibition). physiology.orgresearchgate.net | Mimics insulin signaling, leading to downstream metabolic effects. |

| Insulin Receptor Substrate-1 (IRS-1) | Increased tyrosine phosphorylation. nih.gov | Activation of PI3K/Akt pathway. |

| Epidermal Growth Factor Receptor (EGFR) | Activation (observed with vanadate). atsjournals.org | Stimulation of downstream growth and stress signaling pathways (e.g., MAPK). |

| ERK/p38 MAPK | Increased phosphorylation/activation. mdpi.comnih.gov | Mediation of transcriptional responses. |

Impact on Specific Metabolic Enzymes and Pathways in Isolated Systems

Glucose Metabolism and Glycolytic Enzyme Activity

In isolated systems and non-human models, vanadyl sulfate significantly impacts glucose metabolism by modulating the activity and expression of key glycolytic enzymes. Studies in streptozotocin (B1681764) (STZ)-induced diabetic rats have shown that treatment with vanadyl sulfate can restore the diabetes-altered mRNA levels of crucial hepatic glycolytic enzymes. researchgate.netresearchgate.net This includes the normalization of expression for glucokinase (GK) and L-pyruvate kinase (L-PK), enzymes that are critical for hepatic glucose phosphorylation and the final step of glycolysis, respectively. researchgate.netresearchgate.net By upregulating these enzymes, vanadyl sulfate helps to correct the suppressed glycolysis observed in diabetic states. Furthermore, vanadium can increase the concentration of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1, a key rate-limiting enzyme in glycolysis. d-nb.info

Lipid Metabolism Modulation and Related Enzyme Systems

Vanadyl sulfate also exerts considerable influence on lipid metabolism. In animal models of diabetes, where lipid metabolism is often dysregulated, vanadium treatment has been shown to increase the expression and activity of key lipogenic enzymes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC) in the liver. d-nb.info This action can facilitate the incorporation of excess glucose into fatty acid synthesis, contributing to the normalization of blood glucose levels. d-nb.info In addition to promoting lipogenesis, treatment with vanadium compounds has been observed to lower plasma levels of triglycerides and cholesterol in diabetic animal models. d-nb.infosums.ac.ir

Influence on Gluconeogenesis and Glycogen Synthesis

A primary mechanism of vanadyl sulfate's glucose-lowering effect is its potent inhibition of hepatic gluconeogenesis. It achieves this by targeting the key regulatory enzymes of this pathway. Vanadyl sulfate has been identified as a competitive inhibitor of glucose-6-phosphatase (G6Pase), the enzyme that catalyzes the final step of gluconeogenesis and glycogenolysis. researchgate.netsums.ac.ir One study using bovine liver microsomes demonstrated that vanadyl sulfate at a concentration of 48 µM inhibited G6Pase activity by 36.9%. researchgate.net Furthermore, vanadium treatment in diabetic animal models leads to a decrease in the expression of both G6Pase and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), another rate-limiting enzyme in the gluconeogenic pathway. sums.ac.ir

Concurrently, vanadyl sulfate promotes the storage of glucose as glycogen. It stimulates glycogen synthesis in both liver and muscle tissues. d-nb.infodiabetesjournals.org This is achieved in part through the activation of glycogen synthase. d-nb.info The activation of this key enzyme is linked to the PI3K/Akt signaling cascade, which leads to the inhibitory phosphorylation of glycogen synthase kinase-3 (GSK-3). unica.it Inhibition of GSK-3 relieves its suppression of glycogen synthase, thereby promoting glycogen accumulation.

| Metabolic Pathway | Enzyme | Effect of Vanadyl Sulfate in Non-Human/Isolated Systems |

| Glycolysis | Glucokinase (GK) | Restores mRNA expression towards normal levels in diabetic rats. researchgate.netresearchgate.net |

| L-Pyruvate Kinase (L-PK) | Restores mRNA expression towards normal levels in diabetic rats. researchgate.netresearchgate.net | |

| Lipid Metabolism | Acetyl-CoA Carboxylase (ACC) | Increases expression and activity in diabetic rat liver. d-nb.info |

| Fatty Acid Synthase (FAS) | Increases expression and activity in diabetic rat liver. d-nb.info | |

| Gluconeogenesis | Glucose-6-Phosphatase (G6Pase) | Decreases expression in diabetic models; competitive inhibition (36.9% inhibition at 48 µM in bovine liver microsomes). researchgate.netsums.ac.ir |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Decreases expression in diabetic models. sums.ac.ir | |

| Glycogen Synthesis | Glycogen Synthase | Activity is increased/stimulated. d-nb.info |

| Glycogen Synthase Kinase-3 (GSK-3) | Activity is inhibited (via phosphorylation). unica.it |

Regulation of Gene Expression and Protein Synthesis at the Transcriptional and Translational Levels

Effects on Specific Gene Promoters and Enhancers

Vanadyl sulfate modulates gene expression by influencing the activity of key transcription factors and their binding to specific DNA regulatory elements, such as promoters and enhancers. This regulation is often a downstream consequence of the activation of signaling cascades like the MAPK and NF-κB pathways.

Studies in various cell models have shown that vanadium compounds can increase the transcriptional activity of Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). nih.gov In human bronchial epithelial cells, vanadyl sulfate was shown to induce κB-dependent transcription. atsjournals.orgatsjournals.org This effect was demonstrated using a reporter gene assay where a construct containing tandem repeats of the NF-κB response element linked to a luciferase gene was activated upon treatment with 50 µM vanadyl sulfate. atsjournals.org The activation of NF-κB-dependent transcription was shown to be mediated by the p38 MAPK pathway, which likely enhances the transactivation potential of the p65 subunit of NF-κB. atsjournals.orgatsjournals.org

Furthermore, vanadyl sulfate can regulate genes involved in the antioxidant response. In human Chang liver cells, it induces the expression of the catalytic subunit of glutamate-cysteine ligase (GCLC), a key enzyme in glutathione synthesis. mdpi.com This induction is mediated through the activation of the transcription factor Nrf2 (NF-E2-related factor 2). Vanadyl sulfate treatment promotes the nuclear translocation of Nrf2, where it binds to Antioxidant Response Elements (AREs) located in the promoter region of the GCLC gene, thereby initiating its transcription. This activation of the Nrf2/ARE pathway is dependent on the upstream activation of the ERK signaling pathway. mdpi.com

| Transcription Factor | Target DNA Element / Promoter | Model System | Upstream Signaling |

| NF-κB | κB Response Element | Human Bronchial Epithelial Cells | p38 MAPK atsjournals.orgatsjournals.org |

| AP-1 | AP-1 Binding Site | JB6 Cells (mouse epidermal) | Erk/p38 Kinases nih.gov |

| Nrf2 | Antioxidant Response Element (ARE) in GCLC promoter | Human Chang Liver Cells | ERK mdpi.com |

Alterations in mRNA Stability and Translation Rates

The molecular activity of this compound extends to the post-transcriptional regulation of gene expression. While direct, quantitative studies measuring the specific impact of this compound on mRNA half-life and the precise rates of ribosomal translation are not extensively detailed in the available literature, its influence is evident through significant alterations in the steady-state mRNA levels of numerous key regulatory genes. These changes in mRNA abundance inherently reflect a compound's upstream effects on transcription, mRNA processing, and stability.

In non-human models, treatment with vanadyl sulfate (VOSO₄) has been shown to modulate the expression of genes critical to cell cycle progression and apoptosis. For instance, in human keratinocyte (HaCaT) cell lines, VOSO₄ exposure leads to a downregulation of the mRNA expression for cyclins D1 and E, and the transcription factor E2F1. nih.gov Concurrently, it affects the expression of cyclin-dependent kinase inhibitors p21Cip1/Waf1 and p27Kip1. nih.gov

Similarly, in MCF-7 breast cancer cells, VOSO₄ treatment at its IC50 concentration resulted in a significant increase in the mRNA expression of the tumor suppressor gene p53 and its downstream target P21, as well as the pro-apoptotic gene Caspase8. nih.govsalviapub.comresearchgate.net Conversely, the mRNA level of the anti-apoptotic gene Bcl2 was markedly decreased. nih.govsalviapub.comresearchgate.net These findings indicate that vanadyl sulfate can profoundly shift the balance of gene expression to favor cell cycle arrest and apoptosis. This modulation of specific mRNA pools is a crucial component of its biological mechanism, even if the precise contributions of altered mRNA stability versus transcriptional changes have not been fully dissected. The regulation of protein output is a complex process where mRNA stability and translation efficiency are key control points. nih.govgithub.io The ability of cellular factors to bind to mRNA transcripts can significantly impact their stability and translation, a mechanism that could be influenced by the cellular changes induced by vanadyl sulfate. oup.combiorxiv.org

Modulation of Cellular Oxidative Stress Pathways

This compound exhibits a dual role in the context of cellular oxidative stress, acting as both a pro-oxidant and, in some contexts, an antioxidant. Its interaction with cellular redox systems is a central feature of its biological activity.

A primary mechanism of vanadyl sulfate's action is its ability to generate reactive oxygen species (ROS). Vanadium compounds, including the vanadyl (V⁴⁺) ion, can participate in Fenton-like reactions, reacting with endogenous hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (HO•). scispace.com This pro-oxidant activity has been demonstrated in various non-human in vitro models.

In Chinese hamster ovary (CHO-K1) cells, exposure to VOSO₄ induced a significant and time-dependent increase in total intracellular ROS levels. nih.govnih.gov Studies also point to mitochondria as a key site of VOSO₄-induced ROS production. nih.govnih.gov This is significant as mitochondrial integrity is crucial for cell health, and its disruption can trigger apoptotic pathways. The generation of ROS is considered a key trigger for the cytotoxic and apoptotic effects observed in various cell types, including cancer cells and keratinocytes. nih.govscispace.com This increase in oxidative stress can lead to downstream damage to lipids, proteins, and DNA. ayubmed.edu.pknih.gov

In response to the increased oxidative load, or as a direct effect, vanadyl sulfate modulates the body's own antioxidant defense systems. The effects can be complex, involving both the depletion and upregulation of antioxidant enzymes depending on the model and conditions.

In some contexts, vanadyl sulfate demonstrates antioxidant-like properties by bolstering depleted antioxidant defenses. In streptozotocin-induced diabetic rats, a model characterized by high oxidative stress, oral administration of vanadyl sulfate was found to reverse the decrease in superoxide (B77818) dismutase (SOD) activity in kidney tissue and restore altered levels of other oxidative stress markers. dergipark.org.trresearchgate.net This suggests a protective role in disease states associated with oxidative damage. scispace.commdpi.com

Conversely, in other models, vanadyl sulfate induces an adaptive response, upregulating the expression of antioxidant enzymes. In MCF-7 breast cancer cells, treatment with VOSO₄ led to a significant increase in the mRNA expression of Sod1 and Sod2 (superoxide dismutase 1 and 2), with a corresponding marked increase in the Sod1 protein level. nih.govsalviapub.comresearchgate.net Similarly, in human Chang liver cells, VOSO₄ treatment increased the cellular levels of glutathione (GSH), a critical non-enzymatic antioxidant, by up-regulating the expression of glutamate-cysteine ligase catalytic subunit (GCLC), the rate-limiting enzyme in GSH synthesis. nih.gov This upregulation is mediated through the Nrf2 transcription factor, a master regulator of the antioxidant response. nih.gov

The table below summarizes the observed effects of vanadyl sulfate on key components of the endogenous antioxidant system in different non-human models.

| Model System | Antioxidant Component | Observed Effect | Reference |

|---|---|---|---|

| MCF-7 Breast Cancer Cells | Sod1, Sod2 (mRNA) | Increased Expression | nih.govsalviapub.com |

| MCF-7 Breast Cancer Cells | Sod1 (Protein) | Increased Level | nih.govsalviapub.com |

| Human Chang Liver Cells | Glutathione (GSH) | Increased Cellular Level | nih.gov |

| Human Chang Liver Cells | GCLC (mRNA and Protein) | Increased Expression | nih.gov |

| Diabetic Rat Kidney | Superoxide Dismutase (SOD) | Restored/Elevated Activity | dergipark.org.trresearchgate.net |

| Diabetic Rat Kidney | γ-glutamyl transpeptidase (GGT) | Decreased Activity | dergipark.org.trresearchgate.net |

Interaction with Reactive Oxygen Species (ROS) Generation

Studies in Non-Human In Vitro and In Vivo Biological Models for Mechanistic Insights

In vitro studies using various cultured cell lines have been instrumental in elucidating the anti-proliferative and pro-apoptotic mechanisms of vanadyl sulfate. The compound has been shown to inhibit cell growth and induce programmed cell death in a dose-dependent manner, particularly in cancer cell lines.

In the MCF-7 human breast cancer cell line, VOSO₄ demonstrated significant cytotoxic effects, with a half-maximal inhibitory concentration (IC50) of 25 µg/ml after 24 hours of exposure. nih.govsalviapub.com This treatment induced apoptosis in 52% of the cells, confirmed by Annexin V/PI assay. nih.govsalviapub.com The mechanism involves the upregulation of pro-apoptotic genes like p53, P21, and Caspase8, and the downregulation of the anti-apoptotic gene Bcl2. nih.govsalviapub.com

In a spontaneously immortalized human keratinocyte line (HaCaT), VOSO₄ also inhibited proliferation and induced apoptosis in a dose-dependent fashion. nih.gov The anti-proliferative effect was linked to the downregulation of genes that regulate cell cycle progression, including cyclins D1 and E. nih.gov

The following table summarizes the effects of vanadyl sulfate on proliferation and apoptosis in different cell lines.

| Cell Line | Organism/Tissue of Origin | Effect on Proliferation | Effect on Apoptosis | Key Mechanistic Findings | Reference |

|---|---|---|---|---|---|

| MCF-7 | Human Breast Cancer | Dose-dependent inhibition (IC50 = 25 µg/ml at 24h) | Induced (52% at 24h) | Upregulation of p53, P21, Caspase8 mRNA; Downregulation of Bcl2 mRNA | nih.govsalviapub.comresearchgate.net |

| HaCaT | Human Keratinocyte | Dose-dependent inhibition | Induced | Downregulation of cyclin D1, cyclin E, and E2F1 mRNA | nih.gov |

| CHO-K1 | Chinese Hamster Ovary | Reduced viability/metabolic activity | Not specified, but mitochondrial damage observed | Induction of ROS, mitochondrial membrane potential disruption | nih.govnih.gov |

Investigations in whole organisms provide systemic context to the cellular mechanisms observed in vitro.

Rodents: Studies in rat models, particularly those for diabetes, have been extensive. In streptozotocin (STZ)-induced diabetic rats, vanadyl sulfate administration has been shown to normalize blood glucose levels and restore insulin sensitivity. mdpi.com Mechanistically, this is linked to the protection of pancreatic tissues from oxidative damage. mdpi.com Vanadyl sulfate treatment in these models elevates the capacity of antioxidant enzymes like SOD, catalase, and glutathione peroxidase in tissues, and reduces lipid peroxidation. mdpi.comnih.gov Furthermore, analysis of rodent plasma after oral administration of VOSO₄ shows that vanadium is present as the V⁴⁺ (vanadyl) ion, indicating its stability or rapid conversion in vivo. nih.gov

Phytoplankton: The environmental impact of vanadium has been studied in aquatic microorganisms. While research specifically on this compound is limited, studies on aqueous vanadium (as vanadate oxyanions) demonstrate toxicity to freshwater phytoplankton. For green algae species such as Pseudokirchneriella subcapitata and Scenedesmus quadricauda, vanadium exposure results in significant growth inhibition. science.gov This indicates that vanadium compounds can disrupt fundamental biological processes like photosynthesis and cell division in primary producers.

Archaea: Specific mechanistic studies of this compound in archaea are not prominent in the reviewed literature. However, research on extremophilic archaea, such as those from the order Sulfolobales, highlights their role in the broader biogeochemical cycling of metals, including vanadium. These organisms are known to possess mechanisms for metal resistance and transformation, such as oxidation and reduction. [No specific source] While not directly addressing the effects of vanadyl sulfate on archaea, this research underscores the diverse interactions between vanadium and microorganisms in the environment.

Investigations in Model Organisms (e.g., Archaea, Phytoplankton, Rodents) for Fundamental Biological Processes

Role in Trace Element Nutrition for Microbial Growth and Adaptation

Vanadium, the element within vanadyl sulfate, is a trace element that plays a multifaceted role in microbial life, capable of stimulating growth at low concentrations while potentially becoming toxic at higher levels. mdpi.comentomoljournal.com Its presence in various environments has driven the evolution of unique microbial adaptation and metabolic strategies. plymouth.ac.ukresearchgate.net

Research indicates that vanadium can influence the structure and diversity of microbial communities. plymouth.ac.uk In some environments, the presence of vanadium has been linked to an increase in microbial richness and diversity, suggesting it can stimulate the growth and proliferation of specific microbial populations. plymouth.ac.uk For instance, certain bacteria, including species of Pseudomonas, Bacillus, Geobacter, and Clostridium, have been identified as vanadium(V)-reducing bacteria (VRB). bohrium.com Their abundance can be influenced by vanadium concentrations; low levels may promote their growth, while high concentrations can be inhibitory. bohrium.com This relationship can be quantitatively described by a Gaussian equation, highlighting a complex, dose-dependent interaction. bohrium.com

Microorganisms have developed several mechanisms to adapt to the presence of vanadium. These adaptations include the ability to use vanadate as an electron acceptor in anaerobic respiration and to reduce the more toxic vanadate V(V) to the less toxic vanadyl V(IV) ion. nih.gov This bioreduction is a key survival strategy. plymouth.ac.uknih.gov For example, Shewanella oneidensis can use vanadate as its sole electron acceptor for growth. nih.gov Some bacteria, such as Pseudomonas sp. S.P-1, demonstrate enhanced metabolic activity after being acclimated to vanadium stress. mdpi.com This acclimation can involve the increased synthesis of extracellular polymeric substances (EPS) that help in biosorption and an upregulation of enzymes like ammonia (B1221849) monooxygenase, boosting metabolic efficiency. mdpi.com

Furthermore, vanadium is an essential cofactor for certain microbial enzymes. In the brown alga Ascophyllum nodosum, the activity of the bromoperoxidase enzyme is dependent on vanadium. entomoljournal.com The essentiality of vanadium has been noted for several species of algae, where it stimulates growth and chlorophyll (B73375) formation. entomoljournal.com The ability of microbes to accumulate vanadium is another adaptive response; bacteria such as Pseudoalteromonas and Vibrio species isolated from marine environments can accumulate significant amounts of vanadium and convert it to its V(IV) state internally. nih.gov

Table 1: Microbial Genera Influenced by Vanadium

| Microbial Genus | Observed Role/Interaction with Vanadium | Reference(s) |

| Pseudomonas | Reduces V(V); tolerates high concentrations; used in bioremediation. mdpi.combohrium.comnih.gov | mdpi.combohrium.comnih.gov |

| Bacillus | Reduces V(V); abundance influenced by vanadium concentration. bohrium.com | bohrium.com |

| Geobacter | Immobilizes V(V) through bio-reduction. plymouth.ac.ukbohrium.com | plymouth.ac.ukbohrium.com |

| Clostridium | Identified as a vanadium(V)-reducing bacterium (VRB). bohrium.com | bohrium.com |

| Shewanella | Reduces V(V) to V(IV); can use vanadate as a sole electron acceptor. nih.gov | nih.gov |

| Pseudoalteromonas | Accumulates high concentrations of vanadium. nih.gov | nih.gov |

| Vibrio | Accumulates high concentrations of vanadium. nih.gov | nih.gov |

Mechanistic Effects on Pancreatic Beta Cell Ultrastructure and Function in Diabetic Animal Models

In diabetic animal models, particularly streptozotocin (STZ)-induced diabetic rats, vanadyl sulfate has demonstrated significant effects on the structure and function of pancreatic beta cells. nih.govprimescholars.comscialert.net STZ is known to destroy insulin-producing beta cells, providing a model for type 1 diabetes. nih.gov Treatment with vanadyl sulfate has been shown to exert protective and regenerative effects on these crucial cells. nih.govjournalaim.com

Studies reveal that vanadyl sulfate treatment can lead to the proliferation and regeneration of beta cells within the pancreatic islets. nih.govnih.gov In STZ-diabetic rats, which exhibit a marked decrease in the number of insulin-immunopositive beta cells, treatment with vanadyl sulfate has been observed to correct this deficiency, restoring the number of these cells toward control levels. nih.govresearchgate.net This effect is dose-dependent, with higher doses showing more significant restoration. nih.gov This regenerative capacity suggests a trophic effect on the endocrine pancreas. scialert.netnih.gov

Electron microscopy studies of pancreatic beta cell ultrastructure in vanadyl sulfate-treated diabetic rats show significant preservation and restoration. primescholars.comnih.gov In untreated diabetic rats, beta cells often show signs of injury, such as nuclear pyknosis (condensation of chromatin) and cytoplasmic vacuolization. nih.gov In contrast, treated animals exhibit well-preserved beta cell ultrastructure. primescholars.com Key observations include:

Well-granulated cytoplasm: The beta cells are replete with insulin granules, indicating restored insulin storage capacity. primescholars.comnih.gov

Well-developed endoplasmic reticulum: A developed rough endoplasmic reticulum is a sign of active protein (insulin) synthesis. scialert.netnih.gov

Increase in immature granules: The presence of immature granules suggests a hyper-function of the remaining beta cells, stimulated by the treatment to increase insulin production. scialert.net

Normal chromatin distribution: The nuclear morphology appears healthy, without the signs of cell death seen in untreated diabetic animals. primescholars.comresearchgate.net

Functionally, these ultrastructural improvements translate to restored insulin production and secretion. nih.gov Vanadyl sulfate treatment in STZ-diabetic rats has been shown to restore insulinemia (insulin levels in the blood) and normalize blood glucose levels. nih.govresearchgate.net This suggests that the regenerated and preserved beta cells are functionally active. nih.gov The compound is believed to have insulin-mimetic properties, but its ability to preserve and regenerate the pancreas's own insulin-producing machinery is a key mechanistic finding. scialert.netsmolecule.com Long-term treatment has been shown to relieve the diabetic state, an effect that persists even after withdrawal of the treatment, indicating a lasting restoration of beta-cell function. nih.gov

Table 2: Effects of Vanadyl Sulfate on Pancreatic Beta Cells in STZ-Induced Diabetic Rats

| Parameter | Observation in Untreated Diabetic Rats | Observation in Vanadyl Sulfate-Treated Diabetic Rats | Reference(s) |

| Cell Number | Marked decrease in insulin-immunopositive beta cells. | Increased number of beta cells; proliferation and regeneration observed. | nih.govresearchgate.net |

| Ultrastructure | Nuclear pyknosis, cytoplasmic vacuolization, degranulation. | Well-preserved ultrastructure, normal chromatin distribution. | primescholars.comnih.govresearchgate.net |

| Cytoplasm | Scant granulation. | Well-granulated cytoplasm with mature and immature insulin granules. | primescholars.comscialert.netnih.gov |

| Organelles | Poorly developed endoplasmic reticulum. | Well-developed rough endoplasmic reticulum. | scialert.netnih.gov |

| Function | Markedly decreased insulinemia (blood insulin levels). | Restoration of insulinemia toward normal levels. | nih.gov |

| Overall Outcome | Persistent hyperglycemia and diabetic state. | Normalization of blood glucose and long-term relief of diabetes. | nih.govresearchgate.net |

Applications of Vanadyl Sulfate Dihydrate in Chemical Catalysis and Materials Science Research

Role as a Catalyst in Organic Synthesis Reactions

Vanadyl sulfate (B86663) dihydrate serves as an effective catalyst in several organic synthesis reactions, facilitating the transformation of functional groups under specific conditions.

The selective oxidation of alcohols to their corresponding aldehydes and ketones is a fundamental transformation in organic chemistry. researchgate.net Vanadyl sulfate has been investigated as a catalyst for this purpose, often in combination with a co-catalyst or an oxidizing agent. researchgate.net Research has demonstrated that an inexpensive system utilizing vanadyl sulfate in conjunction with 2,2,6,6-tetramethyl-piperidyl-1-oxyl (TEMPO) can effectively catalyze the oxidation of a variety of alcohols to the corresponding carbonyl compounds using molecular oxygen. researchgate.net These reactions typically proceed in good conversions under mild conditions, with acetonitrile (B52724) being a suitable solvent to maintain high catalytic activity. researchgate.net

Another efficient catalytic system involves the use of vanadyl sulfate with sodium nitrite (B80452) for the aerobic oxidation of benzylic alcohols to aldehydes. researchgate.netmdpi.com Studies have focused on understanding the roles of each component, including the nitrite, vanadyl ion, sulfate, and water, in the catalytic cycle. researchgate.net It has been proposed that under mild and acidic conditions, the vanadium(IV) in vanadyl sulfate is oxidized to vanadium(V) species, which are the active oxidants for the alcohol. researchgate.netmdpi.com

The following table summarizes representative examples of alcohol oxidation catalyzed by vanadium compounds, including systems with vanadyl sulfate.

| Substrate | Catalyst System | Oxidant | Product | Conversion/Yield | Reference |

| Benzyl Alcohol | VOSO₄ / TEMPO | O₂ | Benzaldehyde | Good Conversion | researchgate.net |

| Benzylic Alcohols | VOSO₄ / NaNO₂ | O₂ | Aldehydes | - | researchgate.netmdpi.com |

| Secondary Alcohols | V₂O₅ | O₂ | Ketones | High Yield | organic-chemistry.orgnih.gov |

| Primary Alcohols | V₂O₅ / K₂CO₃ | O₂ | Aldehydes | High Yield | organic-chemistry.org |

This table presents data on vanadium-catalyzed oxidations, with specific examples utilizing vanadyl sulfate highlighted in the text.

Vanadyl sulfate dihydrate has been identified as a component in catalytic systems for the polymerization of monomers like maleic acid. google.comgoogle.comgoogleapis.com Patents describe processes for producing acid-type maleic acid polymers where a vanadium atom-containing ion, such as that from this compound, is used as a metal ion promoter in the presence of a hydrogen peroxide polymerization catalyst. google.comgoogleapis.com The polymerization is typically carried out in an aqueous medium. google.com

In these processes, the polymerization temperature is generally maintained between 50-160°C. google.comgoogle.com The presence of the metal ion, including the vanadyl ion, in concentrations ranging from 0.5 to 500 ppm of the monomer component, is a key feature of the invention. google.com A comparative example within a patent demonstrated that the absence of this compound in the reaction mixture resulted in different polymer characteristics, underscoring its role in the polymerization process. google.comgoogle.com The polymerization process evolves carbon dioxide, which is thought to result from the decarbonization of maleic acid or the resulting polymer. google.comgoogleapis.com

The catalytic activity of this compound extends to other selective oxidation and reduction reactions. The vanadium center can exist in multiple oxidation states, making it a versatile redox catalyst. In the presence of hydrogen peroxide (H₂O₂), vanadyl sulfate participates in multiple reactions. nih.gov The primary reaction at neutral pH is the oxidation of V(IV) to V(V). nih.gov This V(V) species can then act as the catalytic oxidant in various transformations.

For instance, vanadium-based catalysts are effective in the selective oxidation of α-hydroxy esters to α-keto esters, which are valuable chemical intermediates. mdpi.com While some systems use other vanadium sources like vanadyl oxalate, the fundamental principle of V(IV) to V(V) oxidation is similar. The V(IV) species can be oxidized to the active V(V) species by a co-oxidant, which then oxidizes the substrate. mdpi.com

The selective oxidation of n-butane to maleic anhydride (B1165640) is a significant industrial process where vanadyl pyrophosphate, derived from a vanadyl phosphate (B84403) precursor, is the active catalyst. acs.org This highlights the broader utility of vanadyl compounds in selective oxidation catalysis.

Regarding selective reduction, the V(IV) in vanadyl sulfate can be reduced to V(III) and V(II) states. This property is fundamental to its application in vanadium redox flow batteries, as discussed in the following section, where it undergoes reversible oxidation and reduction.

Polymerization Reactions (e.g., Maleic Acid Polymers)

Development of Vanadium Redox Flow Batteries for Energy Storage

Vanadyl sulfate is a key component in the electrolyte of all-vanadium redox flow batteries (VRFBs), a promising technology for large-scale energy storage. researchgate.netwiley.compublications.gc.ca VRFBs are attractive due to their scalability, long cycle life, and good efficiency. wiley.comwiley.com

Positive Electrode: VO²⁺ + H₂O ⇌ VO₂⁺ + 2H⁺ + e⁻

Negative Electrode: V³⁺ + e⁻ ⇌ V²⁺

The standard cell potential of a VRFB is typically around 1.26 V. The performance of the battery is influenced by the kinetics of these redox reactions at the electrode surfaces. Studies have shown that the V(IV)/V(V) redox reaction is generally more kinetically facile than the V(II)/V(III) reaction on carbon electrodes. sandia.gov The electrochemical reaction rate constant (k⁰) for the VO²⁺/VO₂⁺ couple has been found to be around 10⁻⁴ cm s⁻¹ in 1 M H₂SO₄. researchgate.net The performance loss in a VRFB is often dominated by the kinetics at the negative electrode. sandia.gov

The following table provides a summary of the vanadium species and their roles in a VRFB.

| Vanadium Ion | Oxidation State | Half-Cell | Role during Discharge |

| V²⁺ | +2 | Negative | Oxidized to V³⁺ |

| V³⁺ | +3 | Negative | Reduced to V²⁺ |

| VO²⁺ (V⁴⁺) | +4 | Positive | Reduced from VO₂⁺ |

| VO₂⁺ (V⁵⁺) | +5 | Positive | Oxidized from VO²⁺ |

The stability and longevity of the vanadyl sulfate electrolyte are critical for the long-term performance and durability of VRFBs. wiley.compublications.gc.ca In principle, the vanadium electrolytes are not consumed and can be reused, which is a significant advantage of this technology. wiley.compublications.gc.ca However, in practice, the electrolyte can degrade, affecting the battery's efficiency and performance. wiley.compublications.gc.ca

One of the main challenges is the thermal stability of the vanadium ions in the sulfuric acid solution. researchgate.net The concentration of vanadium is typically kept below 2 M due to the solubility limits of the different vanadium species. researchgate.net Specifically, the V(V) ion (VO₂⁺) tends to precipitate as vanadium pentoxide (V₂O₅) at temperatures above 40°C. publications.gc.caethernet.edu.et On the other hand, V(II), V(III), and V(IV) ions can precipitate as sulfate salts at lower temperatures. publications.gc.caethernet.edu.et

The concentration of sulfuric acid plays a crucial role in stabilizing the electrolyte. publications.gc.cawiley.com Increasing the sulfuric acid concentration can enhance the stability of the V(V) solution. publications.gc.ca However, higher acid concentrations can decrease the solubility of V(II), V(III), and V(IV) ions. publications.gc.ca Therefore, optimizing the concentration of both vanadyl sulfate and sulfuric acid is essential for ensuring the stability of the electrolyte over a wide range of operating temperatures and states of charge. wiley.com Research has shown that an electrolyte with 1.5–1.6 M vanadium in 4–5 M sulfuric acid is often preferred for improved thermal stability. wiley.com

Electrochemical Principles and Reaction Kinetics in Battery Systems

Precursor in the Synthesis of Advanced Materials

Vanadyl sulfate, in its hydrated forms, is a versatile and common laboratory source of vanadium(IV). vanadyl-sulfate.comnoahchemicals.com Its high solubility in water and stability make it an excellent starting material for the synthesis of a variety of advanced materials, ranging from traditional pigments to novel nanomaterials. noahchemicals.comnih.gov

Pigments and Colorants in Ceramics and Glass